
4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of a thiophene derivative with a boronic ester precursor under specific conditions. The reaction may require a catalyst, such as palladium, and an appropriate solvent, such as tetrahydrofuran.
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of automated reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Boronic esters can undergo oxidation to form boronic acids.
Reduction: Reduction reactions can convert boronic esters to alcohols.
Substitution: Boronic esters can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate.
Major Products
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Various coupled products depending on the reactants.
Aplicaciones Científicas De Investigación
Chemistry
Boronic esters are crucial in organic synthesis, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology
Boronic esters can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine
In medicinal chemistry, boronic esters are used to develop drugs and diagnostic agents.
Industry
Boronic esters are used in the production of polymers, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of boronic esters in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the coupling partner. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Uniqueness
4,4,5,5-Tetramethyl-2-(5-(tetrahydrofuran-2-yl)thiophen-2-yl)-1,3,2-dioxaborolane is unique due to its specific structure, which may impart distinct reactivity and selectivity in chemical reactions compared to other boronic esters.
Propiedades
Fórmula molecular |
C14H21BO3S |
|---|---|
Peso molecular |
280.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[5-(oxolan-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H21BO3S/c1-13(2)14(3,4)18-15(17-13)12-8-7-11(19-12)10-6-5-9-16-10/h7-8,10H,5-6,9H2,1-4H3 |
Clave InChI |
SZPIURVNEDTVGN-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C3CCCO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


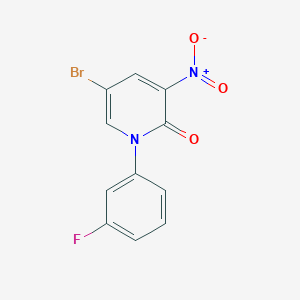


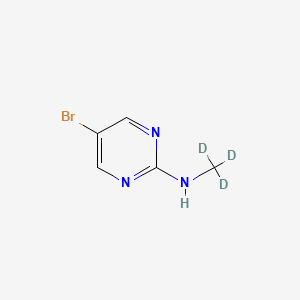


![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
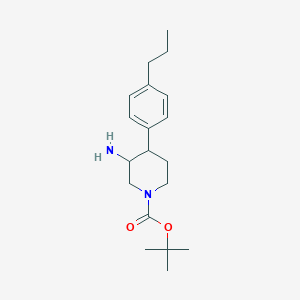

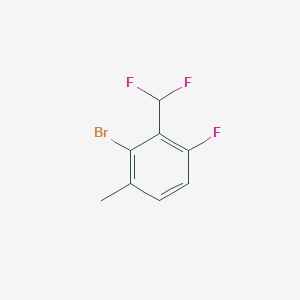
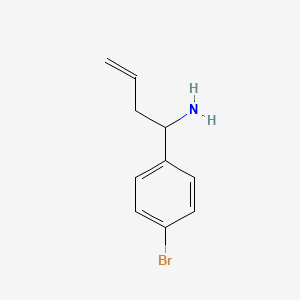

![Acetic acid, 2-chloro-, bis[(4-chlorophenyl)methyl]azanyl ester](/img/structure/B12086091.png)

